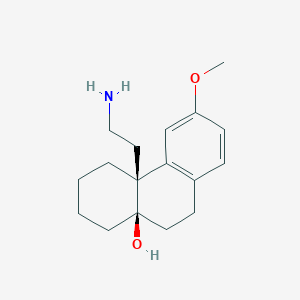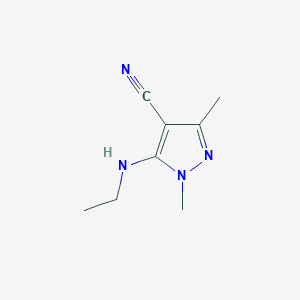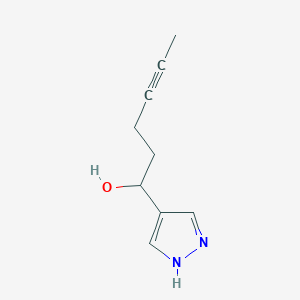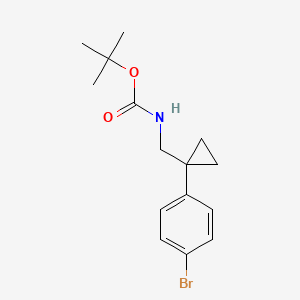
Tert-butyl (1-(4-bromophenyl)cyclopropyl)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}carbamate is a chemical compound with the molecular formula C14H18BrNO2. It is known for its applications in organic synthesis, particularly in the formation of biaryls through Suzuki coupling reactions . The compound is characterized by the presence of a tert-butyl carbamate group and a bromophenyl group attached to a cyclopropyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}carbamate typically involves the reaction of 1-(4-bromophenyl)cyclopropan-1-amine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate . The reaction is carried out in a solvent like tetrahydrofuran at room temperature. The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Coupling Reactions: It serves as an ideal substrate for Suzuki coupling reactions, forming biaryls through the reaction with boronic acids.
Common Reagents and Conditions
Suzuki Coupling: This reaction typically involves palladium catalysts and bases such as potassium carbonate or cesium carbonate in solvents like toluene or dioxane.
Substitution Reactions: Common reagents include organolithium or Grignard reagents, which react with the bromine atom to form new carbon-carbon bonds.
Major Products
Biaryls: Formed through Suzuki coupling reactions with boronic acids.
Substituted Cyclopropyl Derivatives: Formed through substitution reactions with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}carbamate has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of tert-Butyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}carbamate in Suzuki coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-bromine complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond, releasing the biaryl product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (4-Bromophenyl)carbamate: Similar structure but lacks the cyclopropyl group.
N-Boc-4-iodoaniline: Contains an iodine atom instead of bromine, used in similar coupling reactions.
tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a cyclopropyl ring.
Uniqueness
tert-Butyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}carbamate is unique due to the presence of both a cyclopropyl ring and a bromophenyl group, which provides distinct reactivity and steric properties compared to similar compounds. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C15H20BrNO2 |
|---|---|
Molekulargewicht |
326.23 g/mol |
IUPAC-Name |
tert-butyl N-[[1-(4-bromophenyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-10-15(8-9-15)11-4-6-12(16)7-5-11/h4-7H,8-10H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
FGIPOYJYGCQFHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


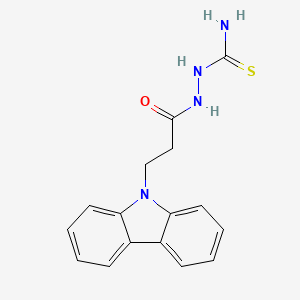

![(4aR,7R,8S,8aR)-5-benzyl-2,2-dimethyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-7,8-diol](/img/structure/B13066787.png)
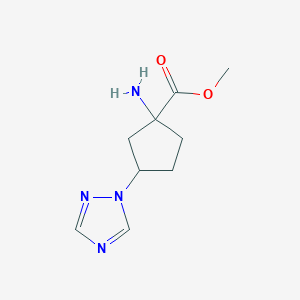
![7-(Dimethoxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066794.png)
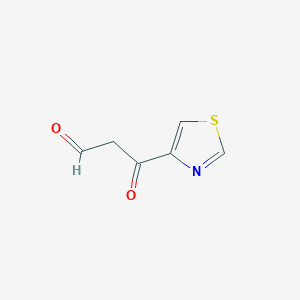
![3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13066800.png)
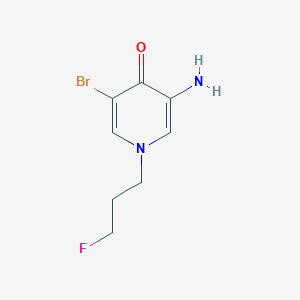
![3-methyl-7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13066816.png)
